(2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide
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Description
(2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide is a useful research compound. Its molecular formula is C8H7IN2O2 and its molecular weight is 290.06. The purity is usually 95%.
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Scientific Research Applications
1. Polymer Chemistry
A study by Wang, Lin, Chang, and Shih (2012) in the field of polymer chemistry used a hydroxyl diamine, similar in structure to (2E)-2-(hydroxyimino)-N-(3-iodophenyl)ethanamide, for the synthesis of poly(hydroxyl imides). These compounds displayed better thermal properties than polyimides without hydroxyl groups and were used to create polyimide–SiO2 hybrids, which were transparent and flexible films with improved optical and thermal properties (Wang, Lin, Chang, & Shih, 2012).
2. Acetylcholinesterase Reactivators
Research by Franchetti, Grifantini, and Martelli (1969) explored methiodides derived from 2-hydroxyimino derivatives, akin to this compound, as reactivators of phosphorylated acetylcholinesterase. One of the derivatives showed reactivation rates slightly higher than known reactivators, indicating potential medical applications (Franchetti, Grifantini, & Martelli, 1969).
3. Molecular Frameworks in Chemistry
The work of Wardell, Skakle, Low, and Glidewell (2005) on isomeric compounds, which can be structurally related to this compound, demonstrated how these compounds could form complex three-dimensional framework structures. These frameworks are constructed through a combination of hydrogen bonds and other intermolecular interactions, relevant in crystallography and materials science (Wardell, Skakle, Low, & Glidewell, 2005).
4. Organic Synthesis
A study by Akiba, Shiraishi, and Inamoto (1979) on reactions of 2-hydroxyimino derivatives with Grignard reagents and organolithiums showed the synthesis of various products, highlighting the utility of compounds similar to this compound in organic chemistry and synthesis (Akiba, Shiraishi, & Inamoto, 1979).
5. Anti-neoplastic Activity
Babahan, Özmen, Orhan, Kazar, and Değirmenci (2014) synthesized novel vic-dioximes bearing thiosemicarbazone side groups, which are structurally similar to this compound. They investigated their in vitro anti-neoplastic activity, suggesting potential applications in cancer therapy (Babahan et al., 2014).
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(3-iodophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDDGDIDSNXLER-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)NC(=O)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.